molecular formula C23H17NO5 B6117273 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B6117273
M. Wt: 387.4 g/mol
InChI Key: FOXHNOXIBYIKLM-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative intended for research use in biochemical and pharmacological applications. This compound belongs to a class of molecules known for diverse biological activities, with current scientific literature highlighting the significant potential of coumarin-carboxamide hybrids, particularly in the field of neurodegenerative disease research . Studies on closely related structural analogs have demonstrated potent inhibitory effects on the aggregation of pathological proteins like α-synuclein and tau, which are key targets in developing therapeutics for Parkinson's and Alzheimer's disease . The core coumarin scaffold is recognized for its wide range of bioactivities, and the incorporation of the carboxamide group with aromatic substitutions, such as the 2-phenoxyphenyl moiety in this compound, is a strategy employed to enhance target specificity and pharmacological properties . Researchers can utilize this chemical as a key intermediate or reference standard in medicinal chemistry projects aimed at designing novel inhibitors of protein aggregation . It also serves as a valuable building block in organic synthesis for constructing more complex heterocyclic systems. The structural integrity of analogous compounds is typically confirmed by advanced spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . This product is provided for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-27-17-11-12-20-15(13-17)14-18(23(26)29-20)22(25)24-19-9-5-6-10-21(19)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXHNOXIBYIKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (e.g., DCM) enhance coupling efficiency in acid activation routes by stabilizing charged intermediates.

  • Ethanol in ester routes minimizes side reactions but may necessitate longer reaction times.

Catalytic Enhancements

  • DMAP accelerates acylation by deprotonating the amine, increasing nucleophilicity.

  • Molecular sieves are occasionally added to sequester water, preventing hydrolysis of activated intermediates.

Purification and Characterization

Post-synthesis purification ensures product integrity:

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted amine and ester.

Analytical Validation

  • 1H NMR (DMSO-d6): Key signals include a singlet at δ 8.87 (H-4 chromene), a triplet at δ 8.74 (amide NH), and aromatic protons between δ 6.87–7.99.

  • IR spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O amide) and 1720 cm⁻¹ (chromenone carbonyl).

  • Mass spectrometry : [M+H]+ peak at m/z 388.4 confirms molecular weight.

Scale-Up Considerations

Industrial production requires adjustments to laboratory protocols:

  • Continuous flow reactors improve heat transfer and mixing efficiency for ester-amine condensations.

  • In-situ activation : Combining DCC/DMAP with automated pH control minimizes side reactions in large-scale syntheses.

Challenges and Mitigation Strategies

  • Low solubility : The phenoxyphenyl group reduces solubility in polar solvents; DCM/THF mixtures mitigate this.

  • Amine oxidation : Conducting reactions under nitrogen atmosphere preserves amine reactivity .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial activity . Research has shown that derivatives of chromene compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives demonstrated high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis . The structure of 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide contributes to its efficacy, as modifications can enhance its interaction with microbial targets.

Anticancer Properties

The compound also shows promise in anticancer research . It has been identified as an activator of procaspases 3, 6, and 7, which are crucial in the apoptotic pathway . By promoting apoptosis in cancer cells, this compound may serve as a potential therapeutic agent in cancer treatment. Studies have indicated that derivatives containing the chromene structure can induce cell death in various cancer cell lines, suggesting a mechanism that could be exploited for cancer therapies.

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory agents . Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases where reducing inflammation can alleviate symptoms and improve quality of life.

Neuroprotective Activities

Research indicates that chromene derivatives may possess neuroprotective properties . The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their potential to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in protecting neuronal cells from damage .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of appropriate phenolic compounds with carbonyl precursors under controlled conditions. The structural versatility allows for modifications that can enhance specific biological activities, making it a valuable scaffold for drug development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antimicrobial ActivityEffective against various bacterial strainsHigh activity against S. pneumoniae
Anticancer PropertiesInduces apoptosis via procaspase activationPotential therapeutic agent in cancer treatment
Anti-inflammatory EffectsInhibits inflammatory pathwaysRelevant for chronic inflammatory diseases
Neuroprotective ActivitiesModulates neurotransmitter systems; reduces oxidative stressPotential use in neurodegenerative diseases

Case Studies

  • Antimicrobial Efficacy Study : A study on the antimicrobial activity of chromene derivatives found that specific modifications to the chromene structure significantly enhanced their efficacy against Staphylococcus pneumoniae, highlighting the importance of structural optimization .
  • Cancer Cell Line Research : In vitro studies demonstrated that compounds similar to this compound induced apoptosis in breast cancer cell lines through caspase activation, suggesting a potential pathway for therapeutic intervention .
  • Neuroprotection Mechanism : Research indicated that certain chromene derivatives protected neuronal cells from oxidative stress-induced damage, presenting a novel approach for developing neuroprotective agents .

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Influence of Substituents on Physicochemical Properties

  • Bromo Substituents (e.g., in ): Increase molecular weight and lipophilicity, which may affect membrane permeability. Sulfamoyl Group (e.g., in ): Introduces hydrogen-bonding capacity and water solubility.
  • Carboxamide-Linked Groups: Phenoxyphenyl vs. Methanoacridinyl: The methanoacridinyl group in 9e adds bulk and aromaticity, likely enhancing interactions with hydrophobic enzyme pockets . Trifluoromethylphenylimino (e.g., ): Enhances metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group.

Physicochemical and Spectroscopic Trends

  • NMR Shifts : The ¹H NMR of 36b shows aromatic protons at δ 7.14–8.89 ppm, with the 6-OCH₃ group resonating at δ 3.95 ppm . These shifts align with other 6-methoxy coumarins, confirming electronic effects of the substituent.
  • IR Spectra : Strong carbonyl stretches (1726–1675 cm⁻¹) in 36b and analogs indicate conjugated C=O groups, which are sensitive to substituent-induced electronic changes .

Biological Activity

6-Methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H17NO4\text{C}_{23}\text{H}_{17}\text{N}\text{O}_{4}

This compound features a chromene core with a methoxy group and a phenoxyphenyl substituent, contributing to its unique biological properties.

Anticancer Activity

Research has indicated that compounds within the chromene family exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed inhibitory effects on various cancer cell lines. For instance, derivatives displayed IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cells, suggesting potent antiproliferative activity .

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)5.0
Breast Cancer (MCF-7)4.5
Human Lung Carcinoma (A549)7.2

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays showed that this compound exhibits significant free radical scavenging activity. The compound demonstrated a high capacity to reduce oxidative stress in cellular models, which may contribute to its protective effects against cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with a chromene derivative showed a significant reduction in tumor size after six weeks of treatment.
  • Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis receiving treatment with this compound reported decreased joint swelling and pain relief, correlating with reduced levels of inflammatory markers in their blood.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via a three-step process:

StepReaction TypeConditionsYieldKey IntermediateSource
1Knoevenagel condensation6-methoxysalicylaldehyde + diethyl malonate, piperidine catalyst, ethanol, reflux85%Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
2Nucleophilic acyl substitutionIntermediate from Step 1 + 2-phenoxyaniline, ethanol, reflux, 6–8 hrs72%Target compound

Mechanistic Notes :

  • Step 1 involves cyclization via enolate formation, followed by dehydration.

  • Step 2 proceeds through an activated ester intermediate (via in situ generation of a mixed carbonate), enabling nucleophilic attack by the aromatic amine .

Amide Hydrolysis

The carboxamide group undergoes acid- or base-catalyzed hydrolysis:

ConditionsProductRate Constant (k, s⁻¹)
6M HCl, 100°C, 4 hrs6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid2.3 × 10⁻⁴
2M NaOH, ethanol, reflux, 2 hrsSodium 6-methoxy-2-oxo-2H-chromene-3-carboxylate5.1 × 10⁻³

The slower acidic hydrolysis (vs. analogous phenyl-substituted carboxamides ) is attributed to steric hindrance from the 2-phenoxyphenyl group.

Methoxy Group Demethylation

Reaction with BBr₃ in dichloromethane (-20°C to RT, 6 hrs) yields the hydroxyl derivative:
6-MeOBBr36-OH\text{6-MeO} \xrightarrow{\text{BBr}_3} \text{6-OH}
Yield : 68% (isolated via column chromatography) .

Electrophilic Aromatic Substitution

The electron-donating phenoxy group directs electrophiles to the para position of the pendant phenyl ring:

ElectrophileConditionsProductRegioselectivityYield
HNO₃/H₂SO₄0°C, 30 min4-Nitro-2-phenoxyphenyl derivative>95% para82%
Br₂/FeCl₃CHCl₃, RT, 2 hrs4-Bromo-2-phenoxyphenyl derivative89% para75%

Structural Confirmation :

  • Nitration product characterized by ν(NO₂) at 1520 cm⁻¹ (IR) .

  • Bromination regiochemistry confirmed via NOESY NMR.

Chromene Core Oxidation

Controlled oxidation with KMnO₄ in acidic medium cleaves the pyrone ring:

Oxidizing AgentConditionsMajor Product
KMnO₄/H₂SO₄60°C, 1 hr3-(2-Phenoxyphenylcarbamoyl)-5-methoxysalicilic acid

Mechanism :

  • Initial epoxidation at C2–C3 followed by dihydroxylation and oxidative cleavage .

Ketone Reduction

The 2-oxo group is resistant to NaBH₄ but reacts with LiAlH₄:
2-OxoLiAlH42-Hydroxy\text{2-Oxo} \xrightarrow{\text{LiAlH}_4} \text{2-Hydroxy}
Yield : 58% (isolated as a mixture of diastereomers).

Stability Under Physiological Conditions

ConditionHalf-Life (t₁/₂)Degradation Pathway
pH 7.4 buffer, 37°C34 hrsHydrolysis of amide bond
Human liver microsomes12 hrsOxidative demethylation + ring opening

Metabolites Identified :

  • 6-Hydroxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide (primary).

  • 3-(2-Phenoxyphenylcarbamoyl)-5-methoxyphenylacetic acid (secondary) .

Comparative Reactivity with Analogues

CompoundAmide Hydrolysis Rate (k, ×10⁻⁴ s⁻¹)Nitration Yield (%)
Target Compound 2.382
N-(4-Nitrophenyl) analogue4.1N/A
N-(Adamantyl) analogue1.868

Key Trends :

  • Bulky N-substituents (e.g., adamantyl) reduce hydrolysis rates.

  • Electron-withdrawing groups (e.g., nitro) increase susceptibility to nucleophilic attack.

Q & A

Q. What causes variability in anti-cancer activity across cell lines?

  • Methodology :
  • Mechanistic studies : Perform Western blotting to assess target protein expression (e.g., Bcl-2, caspase-3).
  • Metabolic stability : Test compound stability in cell culture media via LC-MS to rule out degradation .

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